molecular formula C12H11NO2 B12892002 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid CAS No. 131924-69-1

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B12892002
CAS No.: 131924-69-1
M. Wt: 201.22 g/mol
InChI Key: JOGNYKUEAKNOTH-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by a methyl group at the first position, a phenyl group at the fourth position, and a carboxylic acid group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions to form the pyrrole ring . Another method includes the cyclization of α-amino ketones with acyl chlorides, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in the presence of a catalyst such as iron(III) chloride in an aqueous medium .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both a phenyl group and a carboxylic acid group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

131924-69-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-methyl-4-phenylpyrrole-3-carboxylic acid

InChI

InChI=1S/C12H11NO2/c1-13-7-10(11(8-13)12(14)15)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15)

InChI Key

JOGNYKUEAKNOTH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1)C(=O)O)C2=CC=CC=C2

Origin of Product

United States

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